

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile

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Compound of Interest

Compound Name: **2,4-Dichloro-5-fluorobenzonitrile**

Cat. No.: **B139205**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for **2,4-dichloro-5-fluorobenzonitrile**. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, finafloxacin.

Molecular Structure and Properties

2,4-Dichloro-5-fluorobenzonitrile is a substituted aromatic compound with a nitrile functional group. The strategic placement of two chlorine atoms and a fluorine atom on the benzene ring imparts specific reactivity and electronic properties that are leveraged in multi-step organic syntheses.

Table 1: Chemical Identifiers and Molecular Properties

Parameter	Value
IUPAC Name	2,4-dichloro-5-fluorobenzonitrile
CAS Number	128593-93-1
Molecular Formula	C ₇ H ₂ Cl ₂ FN
Molecular Weight	190.00 g/mol
Canonical SMILES	C1=C(C(=CC(=C1F)Cl)Cl)C#N
InChI Key	XZBZWBDTFUFZSU-UHFFFAOYSA-N

Table 2: Physicochemical Data

Property	Value
Physical State	White to cream crystalline powder or fused solid. [1]
Melting Point	41-50 °C
Boiling Point	Data not available
Solubility	Data not available

Spectroscopic Data (Predicted)

While specific experimental spectra for **2,4-dichloro-5-fluorobenzonitrile** are not readily available in public databases, the following tables predict the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
^1H NMR	7.5 - 8.0	Two distinct signals in the aromatic region, likely doublets or doublet of doublets due to coupling with fluorine and adjacent protons.
^{13}C NMR	160-165 (d, ^{1}JCF)	Carbon bearing the fluorine atom.
135-140	Carbons bearing the chlorine atoms.	
115-125	Aromatic CH carbons.	
115-120	Nitrile carbon (-C≡N).	
90-100	Quaternary carbon attached to the nitrile group.	

Note: Predicted shifts are based on standard substituent effects on a benzene ring. Actual values may vary. 'd' denotes a doublet, and 'JCF' refers to the carbon-fluorine coupling constant.

Table 4: Predicted Key FT-IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N stretch	2220 - 2240	Sharp, Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Weak
C-Cl stretch	700 - 850	Strong
C-F stretch	1000 - 1250	Strong
Ar-H stretch	3000 - 3100	Weak

Table 5: Predicted Mass Spectrometry Fragmentation

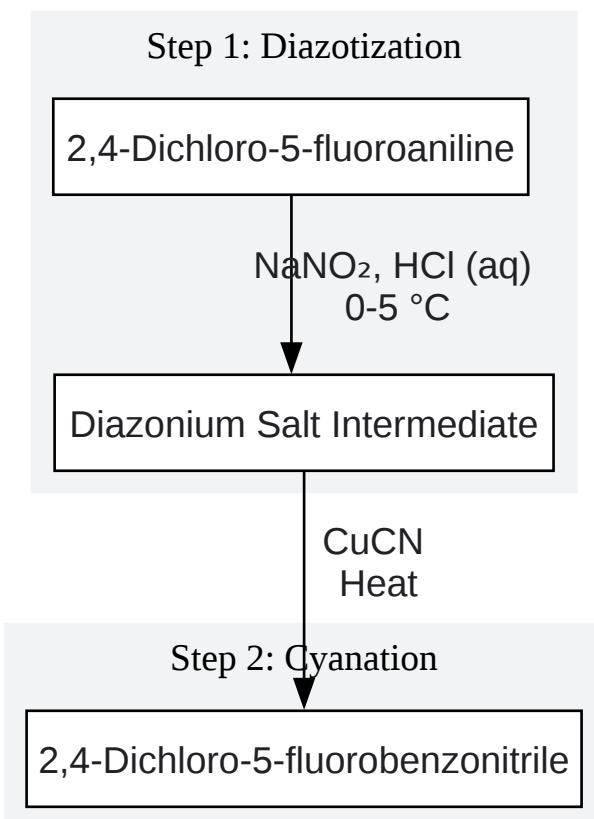
m/z Value	Possible Fragment	Notes
190/192/194	$[M]^+$	Molecular ion peak, showing characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).
155/157	$[M - Cl]^+$	Loss of a chlorine atom.
128/130	$[M - Cl - HCN]^+$	Subsequent loss of hydrogen cyanide from the $[M-Cl]^+$ fragment.

Synthesis and Experimental Protocols

2,4-Dichloro-5-fluorobenzonitrile is a key intermediate in the synthesis of the antibiotic finafloxacin.^[2] While specific, detailed, peer-reviewed synthetic protocols for this compound are not readily available, a plausible and common method for its preparation is the Sandmeyer reaction, starting from 2,4-dichloro-5-fluoroaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.^{[3][4]}



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Caption: Proposed Sandmeyer reaction pathway for the synthesis of **2,4-dichloro-5-fluorobenzonitrile**.

General Experimental Protocol (Sandmeyer Reaction)

The following is a generalized protocol for the Sandmeyer reaction to produce an aryl nitrile from an aryl amine. Note: This is a representative procedure and has not been optimized for **2,4-dichloro-5-fluorobenzonitrile**. Appropriate safety precautions must be taken when handling these reagents.

Step 1: Diazotization of 2,4-Dichloro-5-fluoroaniline

- Dissolve 2,4-dichloro-5-fluoroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) in a reaction vessel.
- Cool the mixture to 0-5 °C using an ice bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline solution, maintaining the temperature below 5 °C.
- Stir the mixture at this temperature for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

- In a separate vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (often water or an organic solvent).
- Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
- The reaction mixture is often gently heated to facilitate the displacement of the diazonium group with the cyanide and to drive off nitrogen gas.
- Upon completion of the reaction (monitored by TLC or GC), the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude **2,4-dichloro-5-fluorobenzonitrile**, which can be further purified by recrystallization or chromatography.

Role in Drug Development

The primary significance of **2,4-dichloro-5-fluorobenzonitrile** in drug development lies in its role as a precursor to more complex molecules. As an intermediate in the synthesis of finafloxacin, it provides the core substituted benzene ring structure onto which the quinolone and other functional moieties are built.^[2] The presence and position of the halogen atoms on this intermediate are critical for the subsequent reaction steps and ultimately influence the biological activity of the final active pharmaceutical ingredient.

Safety and Handling

2,4-Dichloro-5-fluorobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Table 6: GHS Hazard Statements

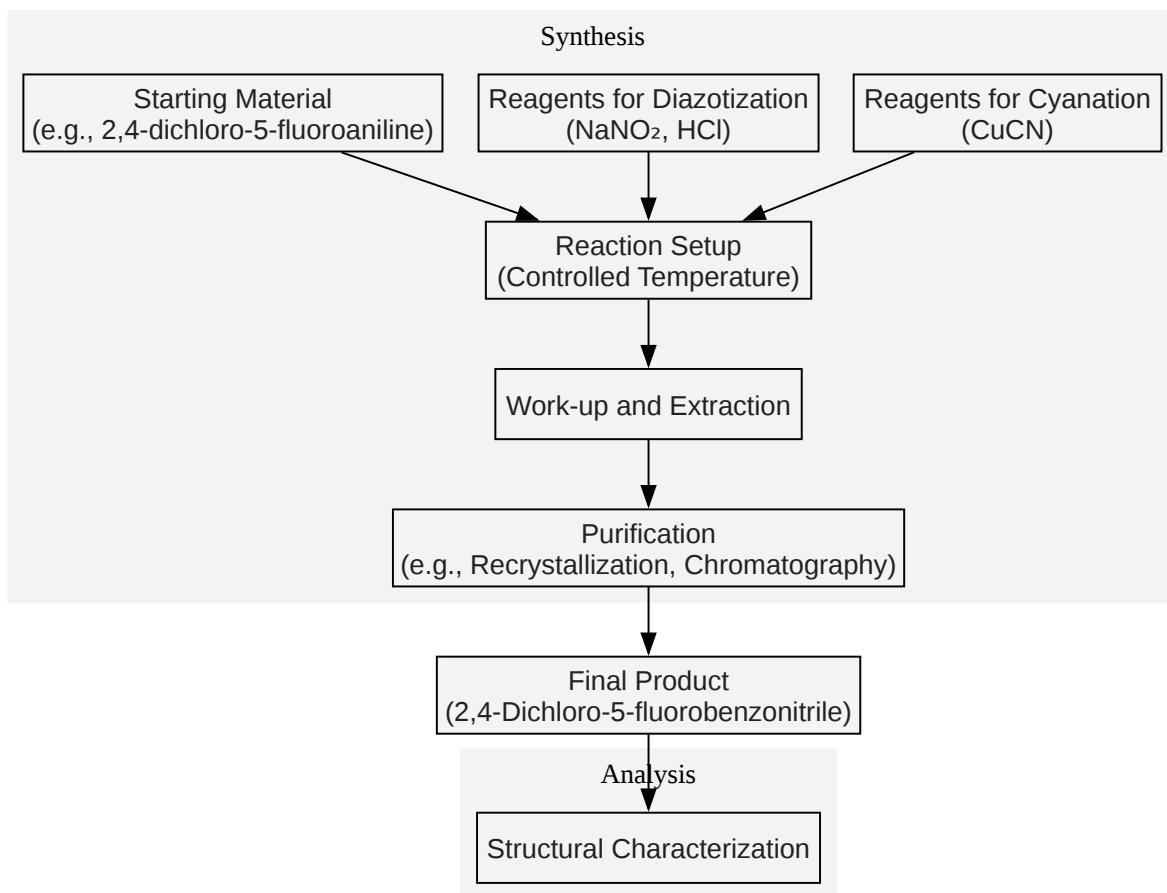
Hazard Code	Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

Handling Recommendations:

- Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator if inhalation of dust or vapors is likely.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.
 - Inhalation: Move person into fresh air and keep comfortable for breathing.
- In all cases of exposure, seek immediate medical attention.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

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Caption: General workflow for the synthesis and analysis of **2,4-dichloro-5-fluorobenzonitrile**.

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